3,4-Dimethoxypicolinonitrile
Description
3,4-Dimethoxypicolinonitrile is a pyridine derivative characterized by a nitrile group at the 2-position and methoxy (-OCH₃) substituents at the 3- and 4-positions of the pyridine ring. Methoxy-substituted picolinonitriles are critical intermediates in pharmaceutical and agrochemical synthesis due to their electronic and steric effects, which influence reactivity and binding interactions .
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3,4-dimethoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O2/c1-11-7-3-4-10-6(5-9)8(7)12-2/h3-4H,1-2H3 |
InChI Key |
XMOUHRBJFHBOPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)C#N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Commercial Comparison
The table below summarizes key data for structurally related dimethoxypicolinonitrile derivatives:
*Molecular formula inferred from structural similarity to 5,6-dimethoxypicolinonitrile.
Key Observations:
- Substituent Positioning : The 5,6- and 3,5-isomers differ in methoxy group placement. Adjacent methoxy groups (5,6-) may enhance steric hindrance and alter electronic effects compared to the separated 3,5-substituents. The 3,4-isomer (target compound) would exhibit unique electronic properties due to the proximity of methoxy groups to the nitrile functionality.
- Commercial Availability: The 5,6-isomer is sold at a premium ($400/g), likely reflecting synthetic complexity or niche applications.
Comparison with Other Picolinonitrile Derivatives
Evidence also includes non-methoxy picolinonitriles, such as 4-(Dibromomethyl)picolinonitrile (CAS 153994-04-8) . Key differences:
- Substituent Effects : Bromine substituents (electron-withdrawing) increase molecular weight and polarizability compared to methoxy groups (electron-donating). This alters reactivity in cross-coupling reactions or nucleophilic substitutions.
- Applications : Brominated derivatives are often used in Suzuki-Miyaura couplings, while methoxy-substituted analogs may serve as ligands or intermediates in heterocyclic synthesis.
Electronic and Reactivity Trends
- Methoxy Groups : Electron-donating methoxy substituents activate the pyridine ring toward electrophilic substitution but may deactivate the nitrile group. Positioning (3,4 vs. 5,6) modulates this effect.
- Nitrile Reactivity: In 3,4-dimethoxypicolinonitrile, the nitrile group’s proximity to methoxy substituents could enhance its electrophilicity compared to isomers with distal methoxy groups.
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